molecular formula C23H22N4O2S B11977643 (5Z)-2-imino-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one

(5Z)-2-imino-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one

Cat. No.: B11977643
M. Wt: 418.5 g/mol
InChI Key: JQZKTPLXELTKDV-NDENLUEZSA-N
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Description

The compound “(5Z)-2-imino-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-2-imino-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one” typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with various biological targets are of particular interest.

Medicine

The compound’s potential medicinal properties, such as antimicrobial and anticancer activities, make it a candidate for drug development. Researchers are investigating its efficacy and safety in preclinical studies.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “(5Z)-2-imino-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one” exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The compound may inhibit or activate these targets, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazoles: Often exhibit anti-inflammatory and analgesic activities.

    Iminothiazolidinones: Studied for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of “(5Z)-2-imino-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one” lies in its specific structural features, which may confer distinct biological activities compared to other similar compounds. Its combination of a thiazolidinone core with pyrazole and imine functionalities makes it a versatile molecule for various applications.

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-2-amino-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C23H22N4O2S/c1-15(2)14-29-19-10-8-16(9-11-19)21-17(12-20-22(28)25-23(24)30-20)13-27(26-21)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H2,24,25,28)/b20-12-

InChI Key

JQZKTPLXELTKDV-NDENLUEZSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N)C4=CC=CC=C4

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4

Origin of Product

United States

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